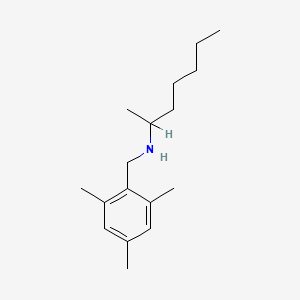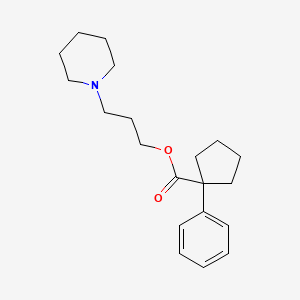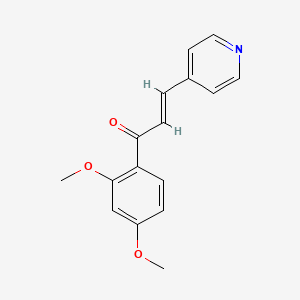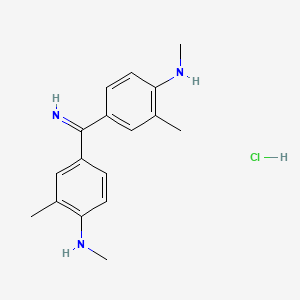![molecular formula C17H16FNO2 B1623280 (E)-3-[4-(Dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 2559-04-8](/img/structure/B1623280.png)
(E)-3-[4-(Dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-[4-(Dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, also known as DMFP, is a synthetic compound that has gained significant attention in scientific research. DMFP contains a functional group of enone that makes it a potential candidate for various biological applications.
Mecanismo De Acción
(E)-3-[4-(Dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one contains a functional group of enone, which is responsible for its biological activity. The enone group can undergo Michael addition reactions with nucleophiles such as thiols, amines, and imidazoles. This reaction can lead to the formation of covalent bonds with proteins, resulting in the inhibition of various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-3-[4-(Dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its high stability and solubility in various solvents. This compound is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity, which can make it challenging to work with in certain experiments.
Direcciones Futuras
For (E)-3-[4-(Dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one research include studying its potential use in treating bacterial infections and neurological disorders, as well as developing this compound derivatives with enhanced biological activity.
Aplicaciones Científicas De Investigación
(E)-3-[4-(Dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been found to have a significant impact on the central nervous system and has been studied for its potential use in treating neurological disorders.
Propiedades
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-19(2)14-7-3-12(4-8-14)5-9-16(20)15-11-13(18)6-10-17(15)21/h3-11,21H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYBADKHDCWVJW-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2559-04-8 | |
| Record name | NSC81409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



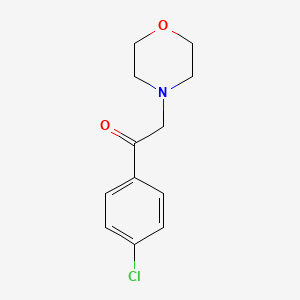
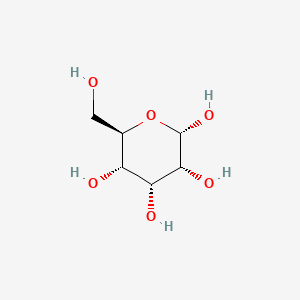

![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)
